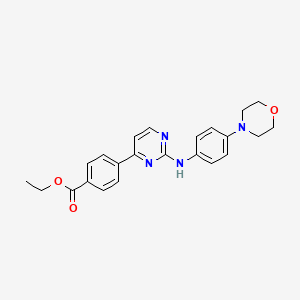

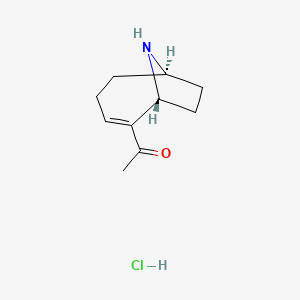

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (DMPQ) is an important organic compound used in a variety of scientific research applications. It is a non-toxic, water-soluble, and colorless compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. DMPQ is also used in the preparation of a variety of compounds, including pharmaceuticals, polymers, and other organic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure:

- The work by Zinchenko et al. (2009) focuses on the synthesis of heterocyclic compounds similar to 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. They investigate the reaction of amino-substituted heterocycles, leading to the formation of various compounds, suggesting potential in chemical synthesis and molecular structure studies (Zinchenko et al., 2009).

Organotin(IV) Carboxylates in Chemistry:

- Xiao et al. (2013) discuss the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, indicating the relevance of quinoline carboxylic acids in the formation of organometallic compounds (Xiao et al., 2013).

Synthesis of Structurally Diverse Compounds:

- The study by Rudenko et al. (2012) demonstrates the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, highlighting the versatility of similar compounds in creating a range of structurally diverse chemicals (Rudenko et al., 2012).

Crystallography and Molecular Interactions:

- Moriuchi et al. (2007) explore the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, underscoring the importance of quinoline carboxylic acids in crystallography and molecular interaction studies (Moriuchi et al., 2007).

Potential Pharmaceutical Applications:

- Jin et al. (2018) describe the asymmetric synthesis of 3,4-dihydroquinolin-2-ones, which may offer insights into the pharmaceutical applications of compounds structurally related to this compound (Jin et al., 2018).

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The mode of action of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that similar compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound could facilitate the formation of new carbon–carbon bonds , leading to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of reaction . Moreover, these compounds are only marginally stable in water , suggesting that their action and stability could be affected by the presence of water or other solvents.

Propiedades

IUPAC Name |

2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWQQBSQOWCJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)